Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1)

HPLC impurity profiling chromatographic separation relative retention time

Sumatriptan Hydroxy-Oxindole Impurity, systematically designated as Sumatriptan Impurity 1 (CAS 2250254-19-2), is a process-specific pharmaceutical analytical impurity with molecular formula C₁₄H₂₁N₃O₄S and molecular weight 327.40 g/mol. Chemically described as 1-(3-(2-(dimethylamino)ethyl)-3-hydroxy-2-oxoindolin-5-yl)-N-methylmethanesulfonamide, or synonymously 3-Hydroxy-2-Oxo Sumatriptan, it features a hydroxy-oxindole core that structurally distinguishes it from the indole-based sumatriptan parent (C₁₄H₂₁N₃O₂S, 295.40 g/mol) and from other named impurities such as Sumatriptan Impurity C (N-hydroxymethyl sumatriptan, C₁₅H₂₃N₃O₃S, 325.43 g/mol).

Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
Cat. No. B13858852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1)
Molecular FormulaC14H21N3O4S
Molecular Weight327.40 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC(=O)C2(CCN(C)C)O
InChIInChI=1S/C14H21N3O4S/c1-15-22(20,21)9-10-4-5-12-11(8-10)14(19,13(18)16-12)6-7-17(2)3/h4-5,8,15,19H,6-7,9H2,1-3H3,(H,16,18)
InChIKeyFLAQITBAWQMBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1): Procurement-Grade Identity and Structural Classification


Sumatriptan Hydroxy-Oxindole Impurity, systematically designated as Sumatriptan Impurity 1 (CAS 2250254-19-2), is a process-specific pharmaceutical analytical impurity with molecular formula C₁₄H₂₁N₃O₄S and molecular weight 327.40 g/mol . Chemically described as 1-(3-(2-(dimethylamino)ethyl)-3-hydroxy-2-oxoindolin-5-yl)-N-methylmethanesulfonamide, or synonymously 3-Hydroxy-2-Oxo Sumatriptan, it features a hydroxy-oxindole core that structurally distinguishes it from the indole-based sumatriptan parent (C₁₄H₂₁N₃O₂S, 295.40 g/mol) and from other named impurities such as Sumatriptan Impurity C (N-hydroxymethyl sumatriptan, C₁₅H₂₃N₃O₃S, 325.43 g/mol) . The compound is recognized within the United States Pharmacopeia (USP) framework as a Pharmaceutical Analytical Impurity (PAI) and is listed in the USP 2025 Sumatriptan Tablets monograph with defined relative retention time (RRT), relative response factor (RRF), and acceptance criteria, confirming its regulatory relevance for quality control and ANDA/NDA submission support .

Why Sumatriptan Impurity 1 Cannot Be Interchanged with Other Sumatriptan Impurity Reference Standards


Generic substitution between sumatriptan impurity reference materials is scientifically unsound because each impurity exhibits a distinct chromatographic fingerprint, response factor, and structural identity that directly impacts quantification accuracy and regulatory compliance. Sumatriptan Impurity 1 (3-Hydroxy-2-Oxo Sumatriptan) elutes with an RRT of 0.23 relative to sumatriptan, whereas USP Sumatriptan Succinate Related Compound C elutes at RRT 0.9, and the parent drug at RRT 1.0 . More critically, Impurity 1 possesses a relative response factor of 0.40 at the detection wavelength of 282 nm, meaning it generates only 40% of the UV signal intensity of sumatriptan at equal mass concentration—a property that, if not corrected by using the specific impurity reference standard, would lead to systematic under-reporting of this impurity in pharmaceutical batches . In contrast, related impurities such as N-hydroxymethyl sumatriptan (Impurity C) carry a distinct molecular formula (C₁₅H₂₃N₃O₃S) and would exhibit different retention and response behavior . Employing a non-corresponding impurity standard for quantification therefore introduces method inaccuracy that fails ICH Q2(R1) validation criteria and may result in regulatory rejection of ANDA submissions .

Quantitative Differential Evidence for Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1) vs. In-Class Analogs


Relative Retention Time (RRT) Differentiation: Sumatriptan Impurity 1 vs. Sumatriptan Parent and USP Related Compound C

Sumatriptan Impurity 1 exhibits a relative retention time (RRT) of 0.23 with respect to sumatriptan (RRT 1.0) under the official USP 2025 Sumatriptan Tablets chromatographic conditions (282 nm UV detection, L1 column, acetonitrile/phosphate buffer mobile phase) . This is substantially earlier than USP Sumatriptan Succinate Related Compound C, which elutes at RRT 0.9 under the USP Sumatriptan drug substance monograph conditions . The large RRT gap (0.23 vs. 0.9) confirms that Impurity 1 is chromatographically distinct and cannot be identified or quantified using the retention marker of Related Compound C.

HPLC impurity profiling chromatographic separation relative retention time Sumatriptan quality control

Relative Response Factor (RRF) at 282 nm: Quantification Impact for Sumatriptan Impurity 1 vs. Sumatriptan Parent

Under the USP 2025 Sumatriptan Tablets method, Sumatriptan Impurity 1 has a defined relative response factor (RRF) of 0.40 at the detection wavelength of 282 nm, meaning its UV absorptivity is only 40% that of sumatriptan base at equal mass concentration . This contrasts with the standard assumption of RRF = 1.0 used when quantifying impurities against the parent drug peak without a correction factor. Using sumatriptan as a direct calibrant without applying the 0.40 RRF correction would result in a 2.5-fold underestimation of the true Impurity 1 concentration.

relative response factor UV detection impurity quantification HPLC method validation

Molecular Weight Shift and Oxygen Atom Content: Sumatriptan Impurity 1 vs. Sumatriptan Base and N-Hydroxymethyl Sumatriptan (Impurity C)

Sumatriptan Impurity 1 has the molecular formula C₁₄H₂₁N₃O₄S with a monoisotopic nominal mass of 327.4 g/mol, representing a net gain of two oxygen atoms (+32 Da) compared to sumatriptan base (C₁₄H₂₁N₃O₂S, 295.4 g/mol) . N-Hydroxymethyl sumatriptan (Impurity C), a structurally related sumatriptan impurity, has the distinct formula C₁₅H₂₃N₃O₃S and mass 325.4 g/mol, differing by the substitution of one oxygen and one carbon atom . This mass difference is readily resolved by unit-resolution LC-MS and provides unambiguous molecular identification when HPLC-UV retention time alone is insufficient.

high-resolution mass spectrometry molecular formula differentiation impurity identification LC-MS/MS

Pharmacopoeial Designation: USP Pharmaceutical Analytical Impurity (PAI) vs. Official USP Reference Standard Classification

Sumatriptan Hydroxy-Oxindole Impurity (Catalog No. 1A11880) is categorized by USP as a Pharmaceutical Analytical Impurity (PAI), explicitly distinct from official USP Reference Standards such as USP Sumatriptan Succinate Related Compound C RS . PAI materials are analytical-grade chemical reference substances intended for method development, validation, and quality control, but they do not carry the compendial reference standard designation that is required for pharmacopoeial monograph execution. In contrast, USP Sumatriptan Succinate Related Compound C RS is an official USP Reference Standard with defined system suitability roles in the USP Sumatriptan drug substance monograph .

USP reference standard pharmaceutical analytical impurity compendial status regulatory compliance

High-Value Application Scenarios for Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1) in Pharmaceutical R&D and Quality Control


System Suitability and Peak Identification in USP-Compliant Sumatriptan Tablet Impurity Profiling

Sumatriptan Impurity 1 serves as a critical retention time marker and system suitability component in the USP 2025 Sumatriptan Tablets organic impurities method, where it is identified at RRT 0.23 with an acceptance criterion of NMT 0.5% . Analytical laboratories performing release and stability testing of sumatriptan tablet formulations use the Impurity 1 reference standard to confirm peak identity, establish system suitability, and generate accurate quantification using the compendial RRF of 0.40, thereby ensuring compliance with ICH Q3B reporting thresholds and USP monograph specifications.

ANDA and NDA Method Validation: Forced Degradation and Specificity Studies

During abbreviated new drug application (ANDA) and new drug application (NDA) method validation, sponsors must demonstrate that the analytical method is stability-indicating and specific for all potential impurities. Sumatriptan Impurity 1, as a hydroxy-oxindole degradation product and process impurity, is spiked into forced degradation samples (oxidative, thermal, photolytic) to verify chromatographic separation from the parent drug (RRT 1.0) and from late-eluting impurities such as USP Related Compound C (RRT 0.9) . Its low RRF of 0.40 further challenges method sensitivity, making it an ideal probe for demonstrating adequate limit of quantitation (LOQ) in accordance with ICH Q2(R1) requirements .

LC-MS/MS Orthogonal Identification Where HPLC-UV Co-elution Is Suspected

In situations where an unknown impurity peak co-elutes with the sumatriptan API or another known impurity during HPLC-UV analysis, Sumatriptan Impurity 1 (m/z 327.4, [M+H]⁺) can be distinguished from sumatriptan (m/z 295.4) and Impurity C (m/z 325.4) by high-resolution or tandem mass spectrometry . This orthogonal confirmation is essential for out-of-specification (OOS) investigations, ensuring that the impurity profile is correctly attributed and that batch rejection or reprocessing decisions are based on unambiguous structural evidence rather than retention time alone.

Reference Standard Procurement for Contract Manufacturing Organizations (CMOs) Supporting Multi-Market Sumatriptan Production

CMOs producing sumatriptan drug substance or drug product for multiple regulatory jurisdictions must hold a comprehensive impurity reference standard library that covers USP, EP, BP, and JP requirements. Sumatriptan Impurity 1 (3-Hydroxy-2-Oxo Sumatriptan) is specifically enumerated in the USP 2025 Tablets monograph with defined quantitative limits and is offered with full structure elucidation reports (SER) and certificates of analysis (COA) traceable to pharmacopoeial standards . This enables unified analytical testing across markets without the need for re-characterization, reducing the regulatory risk of impurity standard non-conformance during pre-approval inspections.

Quote Request

Request a Quote for Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.